molecular formula C8H9Br2N B8470126 2,5-Dibromo-4-propylpyridine

2,5-Dibromo-4-propylpyridine

Cat. No. B8470126
M. Wt: 278.97 g/mol
InChI Key: TYZPIVREILSGEU-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

5-Bromo-4-propylpyridine-2-amine (5.67 g, 26.3 mmol) was added 48% hydrogen bromide (21 mL) at 10° C. The mixture was added bromine (4.0 mL) under ice-cold conditions, and added dropwise with an aqueous solution (4.5 mL) of sodium nitrite (4.54 g) at −10° C. The mixture was stirred at −10° C. for 0.5 hours, then added 1N aqueous solution of sodium hydroxide (10 mL), and stirred at room temperature for 2 hours. The reaction solution was added water, extracted with diethylether. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (diethylether), and the title compound (6.96 g (yield 95%)) was obtained as a brown oil.
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH2:9][CH2:10][CH3:11])=[CH:4][C:5](N)=[N:6][CH:7]=1.[BrH:12].BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:12][C:5]1[CH:4]=[C:3]([CH2:9][CH2:10][CH3:11])[C:2]([Br:1])=[CH:7][N:6]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
5.67 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)N)CCC
Name
Quantity
21 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
4.5 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −10° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica-gel column chromatography (diethylether)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=NC=C(C(=C1)CCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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